4-(Butan-2-yl)benzoic acid

Catalog No.
S672363
CAS No.
40912-38-7
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Butan-2-yl)benzoic acid

CAS Number

40912-38-7

Product Name

4-(Butan-2-yl)benzoic acid

IUPAC Name

4-butan-2-ylbenzoic acid

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

ZRWYTSGILDBAGH-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)O

Liquid Crystal Research

Specific Scientific Field: Materials Science and Liquid Crystal Physics

Summary: 4-(Butan-2-yl)benzoic acid is commonly used in the synthesis of liquid crystal compounds. Liquid crystals exhibit unique properties, such as anisotropy and responsiveness to external stimuli (e.g., temperature, electric field). Researchers study these materials for applications in displays (e.g., LCDs), sensors, and optical devices.

Experimental Procedures:

    Synthesis: The compound can be synthesized through various methods, including esterification or condensation reactions.

    Characterization: Researchers analyze the synthesized compound using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure.

Results: Researchers investigate the liquid crystalline behavior of the synthesized compound. They measure phase transitions (e.g., nematic to smectic) and study its optical properties. Quantitative data may include transition temperatures, birefringence, and viscosity.

Medicinal Chemistry

Specific Scientific Field: Pharmaceutical Sciences and Drug Design

Summary: Researchers explore the potential of 4-(butan-2-yl)benzoic acid derivatives as drug candidates. These derivatives can serve as building blocks for designing novel pharmaceuticals.

Experimental Procedures:

    Derivatization: Chemists modify the compound by introducing functional groups (e.g., amides, esters) to enhance its pharmacological properties.

    Bioactivity Screening: Researchers evaluate the derivatives for biological activity (e.g., anti-inflammatory, antimicrobial) using cell-based assays or animal models.

Results: Quantitative data may include IC₅₀ values (concentration required for 50% inhibition) or other relevant pharmacological parameters.

4-(Butan-2-yl)benzoic acid is an aromatic carboxylic acid characterized by a butan-2-yl substituent at the para position of the benzoic acid moiety. Its molecular formula is C11_{11}H14_{14}O2_2, and it has a molecular weight of 178.23 g/mol. This compound features a benzoic acid structure, which consists of a benzene ring attached to a carboxylic acid group (–COOH), with an additional butan-2-yl group (isobutyl group) contributing to its unique properties and reactivity.

  • Oxidation: The benzylic position can be oxidized to form the corresponding ketone or alcohol, depending on the conditions used.
  • Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of butan-2-yl derivatives.
  • Halogenation: The aromatic ring can be halogenated using bromine or chlorine in the presence of a Lewis acid as a catalyst.

Several methods have been reported for synthesizing 4-(Butan-2-yl)benzoic acid:

  • Friedel-Crafts Acylation: This method involves the reaction of butan-2-one with benzoic acid in the presence of a Lewis acid catalyst like aluminum chloride.
  • Grignard Reaction: A Grignard reagent derived from butan-2-ol can be reacted with benzoic acid to yield 4-(Butan-2-yl)benzoic acid after acidic workup.
  • Direct Alkylation: The compound can also be synthesized by alkylating benzoic acid with isobutylene in the presence of an acid catalyst .

4-(Butan-2-yl)benzoic acid finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activities.
  • Polymers: It can be used as a monomer in polymer chemistry to synthesize polyesters or other polymeric materials.
  • Chemical Research: This compound can be utilized in research settings for studying reaction mechanisms involving carboxylic acids and aromatic compounds.

Several compounds share structural similarities with 4-(Butan-2-yl)benzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Methylbenzoic AcidAromatic Carboxylic AcidMethyl group enhances lipophilicity
3-(Butan-2-yl)benzoic AcidAromatic Carboxylic AcidDifferent substitution pattern on the benzene ring
4-Isobutylbenzoic AcidAromatic Carboxylic AcidIsobutyl group increases steric hindrance
4-(Propionyl)benzoic AcidAromatic Carboxylic AcidPropionyl group alters reactivity

Each of these compounds exhibits unique characteristics influenced by their substituents, which can affect their physical properties, reactivity, and biological activities. The presence of the butan-2-yl group in 4-(Butan-2-yl)benzoic acid contributes to its distinctiveness among similar compounds by potentially enhancing its solubility and reactivity compared to others without such bulky groups.

XLogP3

3.9

Dates

Last modified: 08-15-2023

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